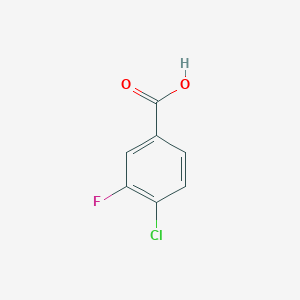
4-Chloro-3-fluorobenzoic acid
Cat. No. B048534
Key on ui cas rn:
403-17-8
M. Wt: 174.55 g/mol
InChI Key: QPIBHIXKUQKNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09447110B2
Procedure details


To a cooled (−78° C.) solution of DIEA (4.9 mL, 48 mmol) in THF was added dropwise n-BuLi (132 mL, 2.3 eq, 2.5 M). The mixture was stirred at −30° C. for 30 min. Again the reaction mixture was cooled to −78° C., and a solution of 4-chloro-3-fluorobenzoic acid (25 g, 143 mmol) in THF was added over 1 h. The reaction was stirred at −78° C. overnight. The next day a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (87 g, 267 mmol) in THF was added and the reaction was stirred at −78° C. for further 2 h and then rt for 4 h. The reaction mixture was quenched with H2O, organic layer was separated and aqueous layer washed with Et2O. Aqueous layer acidified with 1.5 N HCl and extracted in EtOAc (2×200 mL), dried over anhydrous Na2SO4, filtered and concentrated to afford Intermediate 12A (30 g, 83.3%). MS (ESI) m/z: 252.6 (M−H)+.






Identifiers


|
REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.[Li]CCCC.[Cl:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[CH:18][C:17]=1[F:25].[Br:26]C(Cl)(Cl)C(Br)(Cl)Cl>C1COCC1>[Br:26][C:18]1[C:17]([F:25])=[C:16]([Cl:15])[CH:24]=[CH:23][C:19]=1[C:20]([OH:22])=[O:21]
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
132 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
87 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(Cl)(Cl)Br)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at −30° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Again the reaction mixture was cooled to −78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at −78° C. overnight
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at −78° C. for further 2 h
|
|
Duration
|
2 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
rt for 4 h
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with H2O, organic layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
aqueous layer washed with Et2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted in EtOAc (2×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=O)O)C=CC(=C1F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g | |
| YIELD: PERCENTYIELD | 83.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

